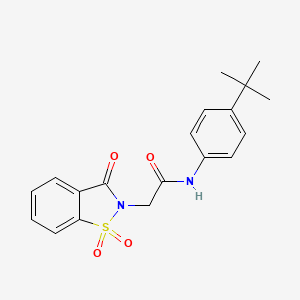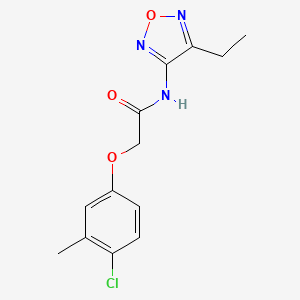
N-(4-tert-butylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazolinone derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a benzisothiazolinone core and a substituted phenylacetamide group, contributes to its distinct chemical properties and reactivity.
准备方法
The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzisothiazolinone Core: This step involves the cyclization of an appropriate precursor to form the benzisothiazolinone ring system.
Introduction of the Dioxido Group: The benzisothiazolinone core is then oxidized to introduce the dioxido group, resulting in the formation of the 1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl moiety.
Attachment of the Phenylacetamide Group: The final step involves the coupling of the dioxido-benzisothiazolinone intermediate with 4-(2-methyl-2-propanyl)phenylacetamide under suitable reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxido group to other functional groups, such as hydroxyl or amine groups.
Substitution: The phenylacetamide group can participate in substitution reactions, where the substituents on the phenyl ring can be replaced with other functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the formulation of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit key enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, its interaction with cellular receptors or signaling pathways can result in anticancer or anti-inflammatory effects.
相似化合物的比较
2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE can be compared with other benzisothiazolinone derivatives, such as:
1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: This compound shares the benzisothiazolinone core but lacks the substituted phenylacetamide group, resulting in different chemical properties and reactivity.
2-(2-Oxopropyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: This derivative has a different substituent on the benzisothiazolinone core, leading to variations in its chemical behavior and applications.
2-(2-Methyl-2-propenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide:
The uniqueness of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(2-METHYL-2-PROPANYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C19H20N2O4S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-(4-tert-butylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4S/c1-19(2,3)13-8-10-14(11-9-13)20-17(22)12-21-18(23)15-6-4-5-7-16(15)26(21,24)25/h4-11H,12H2,1-3H3,(H,20,22) |
InChI 键 |
DMTSOMIGSXOFJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11379582.png)
![6,7-dimethoxy-4-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B11379598.png)
![6-(4-ethylphenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11379600.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decan-6-one, 5-butyl-2-(2-furanyl)-7-methyl-](/img/structure/B11379601.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11379607.png)
![N,N-diethyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11379612.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11379618.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11379621.png)
![N-(4-chlorobenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11379623.png)
![Diethyl {2-(diphenylmethyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11379624.png)
![4-(acetylamino)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11379626.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11379640.png)
![10-methyl-3-(4-methylbenzyl)-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11379647.png)

